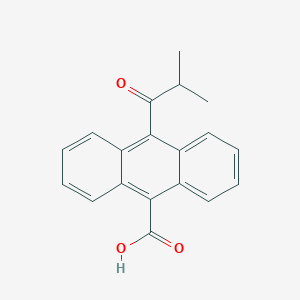
10-(2-Methylpropanoyl)anthracene-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(2-Methylpropanoyl)anthracene-9-carboxylic acid is an organic compound that belongs to the anthracene family. Anthracene derivatives are known for their aromatic properties and are widely used in various fields such as organic electronics, photochemistry, and materials science. This compound, in particular, features a carboxylic acid group at the 9th position and a 2-methylpropanoyl group at the 10th position of the anthracene ring, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-(2-Methylpropanoyl)anthracene-9-carboxylic acid typically involves the Friedel-Crafts acylation reaction. This reaction introduces the 2-methylpropanoyl group to the anthracene ring. The process generally requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate acylating agent like 2-methylpropanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Friedel-Crafts acylation process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 10-(2-Methylpropanoyl)anthracene-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracenol derivatives.
Substitution: Formation of halogenated or nitrated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
10-(2-Methylpropanoyl)anthracene-9-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of organic semiconductors and other electronic materials.
Wirkmechanismus
The mechanism of action of 10-(2-Methylpropanoyl)anthracene-9-carboxylic acid largely depends on its functional groups and aromatic structure. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the aromatic ring can engage in π-π stacking interactions. These properties make it useful in various applications, including molecular recognition and electronic devices.
Molecular Targets and Pathways:
Hydrogen Bonding: The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function.
π-π Stacking: The aromatic ring can interact with other aromatic systems, affecting molecular assembly and electronic properties.
Vergleich Mit ähnlichen Verbindungen
9-Anthracenecarboxylic acid: Lacks the 2-methylpropanoyl group, making it less versatile in certain applications.
9,10-Anthracenedicarboxylic acid: Contains two carboxylic acid groups, which can lead to different reactivity and applications.
Anthracene-9-carbaldehyde: Features an aldehyde group instead of a carboxylic acid, altering its chemical behavior.
Uniqueness: 10-(2-Methylpropanoyl)anthracene-9-carboxylic acid is unique due to the presence of both a carboxylic acid and a 2-methylpropanoyl group. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Eigenschaften
CAS-Nummer |
67263-74-5 |
|---|---|
Molekularformel |
C19H16O3 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
10-(2-methylpropanoyl)anthracene-9-carboxylic acid |
InChI |
InChI=1S/C19H16O3/c1-11(2)18(20)16-12-7-3-5-9-14(12)17(19(21)22)15-10-6-4-8-13(15)16/h3-11H,1-2H3,(H,21,22) |
InChI-Schlüssel |
MJQLJIFIZIIBGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















